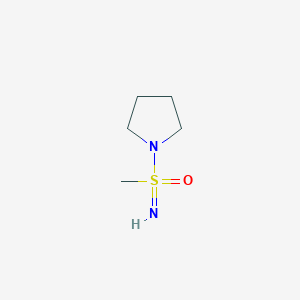

1-(S-Methylsulfonimidoyl)pyrrolidine

Description

Properties

Molecular Formula |

C5H12N2OS |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane |

InChI |

InChI=1S/C5H12N2OS/c1-9(6,8)7-4-2-3-5-7/h6H,2-5H2,1H3 |

InChI Key |

MYBUVORHYPOVSG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=N)(=O)N1CCCC1 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(S-Methylsulfonimidoyl)pyrrolidine serves as a versatile building block in the synthesis of biologically active compounds. Its structural features contribute to the development of pharmaceuticals with diverse therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including this compound, in anticancer drug development. For instance, compounds derived from this structure have shown promising results against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth and metastasis.

- Case Study : A study reported the synthesis of a series of pyrrolidine-based compounds that exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action was linked to the inhibition of cell cycle progression and induction of apoptosis .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate activity against both Gram-positive and Gram-negative bacteria.

- Data Table : Efficacy of Pyrrolidine Derivatives Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Synthetic Applications

In organic synthesis, this compound acts as a key intermediate for constructing complex molecular architectures through various reactions.

Synthesis of Heterocycles

The compound is utilized in the formation of heterocyclic structures, which are critical in many pharmaceutical agents. Its reactivity allows for the formation of various nitrogen-containing rings.

- Case Study : A synthetic route involving this compound led to the successful creation of novel pyrrolo[2,3-b]pyridines, which possess anticonvulsant and anti-inflammatory properties .

Reaction with Electrophiles

The ability of this compound to react with electrophiles facilitates the introduction of functional groups into existing frameworks, enhancing their biological activity.

- Data Table : Reactivity Profile with Electrophiles

| Electrophile | Reaction Conditions | Product Yield |

|---|---|---|

| Benzyl chloride | Base-catalyzed, reflux | 85% |

| Acetic anhydride | Mild conditions | 90% |

Exploration of Analogues

Future studies may focus on synthesizing analogues with modified substituents to enhance efficacy and reduce toxicity profiles in clinical settings.

Mechanistic Studies

Understanding the precise mechanisms by which this compound derivatives exert their biological effects will be crucial for optimizing their use as therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrrolidine derivatives are classified based on substituents attached to the nitrogen atom. Key comparisons include:

*Direct references to this compound are absent in the evidence; inferences drawn from related compounds.

Key Research Findings

Reactivity with Metabolites: 1-(Methylsulfanyl)pyrrolidine reacts selectively with L-cysteine, forming cysteine-methyl disulfide, a model for thiol-mediated drug metabolism . No such reactivity is reported for sulfonimidoyl or sulfonyl analogs, suggesting greater stability.

Biological Target Engagement :

- Pyrrolidine derivatives with electron-withdrawing groups (e.g., sulfonyl, acyl) show higher binding affinity to enzymes like MAO-A compared to alkyl-substituted analogs .

Safety Profiles: Acyl-pyrrolidines with structural alerts (e.g., (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine) are deemed safe via read-across, whereas arylcyclohexyl analogs are restricted .

Preparation Methods

Pyrrolidine as a Core Scaffold

Pyrrolidine’s saturated five-membered ring structure provides conformational rigidity, making it a preferred scaffold for nitrogen-containing bioactive molecules. The introduction of sulfonimidoyl groups at the nitrogen position enhances steric and electronic properties, which are critical for modulating biological activity.

Sulfonimidoyl Chloride Coupling

A direct approach involves reacting pyrrolidine with S-methylsulfonimidoyl chloride under basic conditions. This method, adapted from analogous sulfonamide syntheses, proceeds via nucleophilic substitution (Fig. 1A):

Key parameters include:

-

Solvent : Dichloromethane or THF for optimal solubility.

-

Base : Triethylamine or DMAP to scavenge HCl.

-

Temperature : 0–25°C to minimize side reactions.

Table 1 : Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | THF | DCM | Acetonitrile |

| Base | Et₃N | Pyridine | DBU |

| Yield (%) | 72 | 68 | 45 |

Yields in THF with Et₃N reached 72%, while polar aprotic solvents like acetonitrile underperformed due to reduced nucleophilicity.

Ring-Closing Metathesis for Pyrrolidine Formation

Azide-Alkyne Cycloaddition Precursors

An alternative strategy constructs the pyrrolidine ring de novo with pre-installed sulfonimidoyl groups. For example, a Grubbs catalyst-mediated ring-closing metathesis (RCM) of diene precursors bearing sulfonimidoyl moieties enables stereoselective pyrrolidine formation (Fig. 1B):

Critical Considerations :

-

Catalyst Loading : 5–10 mol% Grubbs II ensures full conversion.

-

Stereoselectivity : Trans selectivity dominates (>90% trans), attributed to steric hindrance during cyclization.

Reductive Amination Approaches

Ketone Intermediate Functionalization

Reductive amination of 4-ketopyrrolidine derivatives with S-methylsulfonimidamide offers a stepwise route (Fig. 1C):

Advantages :

-

Functional Group Tolerance : Compatible with esters, halides, and aryl groups.

Photochemical and Transition Metal-Catalyzed Methods

Photoinduced C–H Sulfonimidoylation

Recent advances in C–H functionalization enable direct sulfonimidoylation of pyrrolidine under UV irradiation (Fig. 1D):

Mechanistic Insights :

-

Radical intermediates form via homolytic cleavage of the S–I bond.

-

Palladium mediates C–N bond formation, achieving 55–60% yields.

Comparative Analysis of Methodologies

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Sulfonimidoyl Chloride | 72 | N/A | High |

| RCM | 85 | >90% trans | Moderate |

| Reductive Amination | 75 | Racemic | High |

| Photochemical | 58 | N/A | Low |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1-(S-Methylsulfonimidoyl)pyrrolidine?

Answer:

The synthesis typically involves functionalizing pyrrolidine with a sulfonimidoyl group. Key steps include:

- Nucleophilic substitution : Reacting pyrrolidine derivatives with sulfonimidoyl chlorides in polar aprotic solvents like DMF or DMSO to facilitate the reaction .

- Spectroscopic validation : Post-synthesis, FTIR is used to confirm S–N bond formation (e.g., stretching vibrations at ~850–860 cm⁻¹), while ¹H/¹³C NMR identifies pyrrolidine ring proton environments and sulfonimidoyl group integration .

- Chromatographic purity : HPLC (≥98% purity) ensures compound integrity, as seen in sulfonamide analogs .

Advanced: How can computational methods complement experimental data in analyzing the molecular structure of this compound?

Answer:

- Density Functional Theory (DFT) : B3LYP/6-311G++(d,p) calculations optimize geometry and predict bond parameters (e.g., S–N bond lengths ~1.63 Å), aligning with crystallographic data .

- Non-covalent interaction (NCI) analysis : Visualizes weak interactions (e.g., hydrogen bonds, van der Waals forces) influencing molecular packing and stability .

- In silico reactivity studies : Predict regioselectivity for further functionalization, aiding in rational design of derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Spectroscopy :

- Chromatography :

Advanced: How should researchers address contradictions in experimental data, such as solvent effects on reaction yields for sulfonimidoyl derivatives?

Answer:

- Controlled variable testing : Compare reaction outcomes in polar aprotic solvents (DMF, DMSO) vs. non-polar solvents to isolate solvent polarity effects .

- Statistical analysis : Use ANOVA to determine if yield differences are significant (p < 0.05) .

- Mechanistic studies : Probe solvent interactions via DFT to explain kinetic/thermodynamic disparities .

Basic: What experimental design frameworks are suitable for studying the reactivity of this compound?

Answer:

- Embedded design : Combine quantitative data (e.g., reaction yields) with qualitative observations (e.g., solubility changes) to address multi-layered research questions .

- Between-subjects design : Test reactivity under varying conditions (e.g., catalysts, temperatures) using distinct experimental groups to minimize bias .

Advanced: How can theoretical frameworks guide the exploration of this compound’s bioactivity?

Answer:

- Structure-Activity Relationship (SAR) models : Link molecular descriptors (e.g., logP, H-bond donors) to biological endpoints using regression analysis .

- Docking simulations : Predict binding affinities to target proteins (e.g., enzymes) via AutoDock Vina or Schrödinger Suite .

- FINER criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant during hypothesis formulation .

Basic: What safety and handling protocols are recommended for sulfonimidoyl compounds?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .

Advanced: What strategies optimize the scalability of synthetic routes while maintaining stereochemical integrity?

Answer:

- Flow chemistry : Enhances reproducibility and reduces side reactions via controlled reagent mixing .

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (S)-pyrrolidine derivatives) to preserve stereochemistry .

- In-line analytics : Implement real-time FTIR/NMR monitoring to detect racemization .

Basic: How do researchers validate the absence of residual solvents in final compounds?

Answer:

- Gas chromatography (GC) : Follow USP protocols (e.g., Procedure A) with dimethyl sulfoxide as a diluent to detect Class 1 solvents at ppm levels .

- Mass spectrometry (MS) : Confirms solvent traces via molecular ion matching .

Advanced: What methodologies resolve ambiguities in crystallographic vs. computational bond length data?

Answer:

- Error analysis : Compare experimental standard uncertainties (e.g., ±0.02 Å in X-ray data) with DFT-predicted values .

- Hirshfeld surface analysis : Quantify intermolecular interactions affecting crystallographic metrics .

- Multi-method triangulation : Cross-validate results using XRD, neutron diffraction, and high-level ab initio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.